molecular formula C19H23N B1281721 2-Benzyl-1,1,3,3-tetramethylisoindoline CAS No. 82894-83-5

2-Benzyl-1,1,3,3-tetramethylisoindoline

Cat. No. B1281721
CAS RN: 82894-83-5
M. Wt: 265.4 g/mol
InChI Key: PXORNCDWOHJSJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • SMILES Notation : CC1(C2=CC=CC=C2C(N1CC3=CC=CC=C3)©C)C

Scientific Research Applications

Radical Scavenging and Synthesis

2-Benzyl-1,1,3,3-tetramethylisoindoline has been explored for its potential as a versatile free-radical trapping agent. Griffiths et al. (1983) detailed its synthesis, highlighting its formation from N-benzylphthalimide, suggesting its utility in free radical research (Griffiths, Moad, & Rizzardo, 1983).

Precursor to Nitroxides

A study by Micallef et al. (1999) demonstrated the utility of 2-Benzyl-1,1,3,3-tetramethylisoindoline in the preparation of functionalized precursors to stable tetraalkylisoindoline nitroxides, which are valuable in various chemical processes (Micallef et al., 1999).

Microwave-Assisted Synthesis

Foitzik et al. (2008) optimized a microwave-assisted variation of the Grignard reaction, which involves 2-Benzyl-1,1,3,3-tetramethylisoindoline, yielding improved synthesis efficiency for tetraalkylisoindolines (Foitzik, Bottle, White, & Scammells, 2008).

Enhanced Water Solubility and EPR Analysis

Bottle et al. (2000) discussed the synthesis and characterization of an anionic isoindoline aminoxyl derivative, which is more water-soluble than its parent compound. This study also included analysis through W-band EPR spectroscopy and X-ray crystallography, demonstrating its potential for advanced scientific applications (Bottle et al., 2000).

EPR and NMR Studies

Bolton et al. (1993) conducted a study involving the preparation of various isoindolines, including 2-Benzyl-1,1,3,3-tetramethylisoindoline, and analyzed them using EPR and NMR techniques. This research underscores the molecule's potential as a spin probe/label in scientific studies (Bolton, Gillies, Sutcliffe, & Wu, 1993).

EPR Oximetry in Viable Systems

Khan et al. (2011) evaluated isoindoline nitroxides, including derivatives of 2-Benzyl-1,1,3,3-tetramethylisoindoline, as EPR oximetry probes in viable biological systems. The study found these compounds to be useful due to their low cytotoxicity and favorable EPR characteristics (Khan et al., 2011).

properties

IUPAC Name

2-benzyl-1,1,3,3-tetramethylisoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N/c1-18(2)16-12-8-9-13-17(16)19(3,4)20(18)14-15-10-6-5-7-11-15/h5-13H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXORNCDWOHJSJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C(N1CC3=CC=CC=C3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90513093
Record name 2-Benzyl-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-1,1,3,3-tetramethylisoindoline

CAS RN

82894-83-5
Record name 2-Benzyl-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The synthesis set up by Rizzardo and coworkers is of the greatest practical interest, and comprises the synthesis of N-benzylpthalimide from benzyl bromide and potassium phthalimide, followed by its alkylation with a Grignard reagent. In the synthesis of 1,1,3,3-tetramethylisoindoline, for example, the Grignard reagent was prepared starting from methyl iodide and magnesium using, as solvents, ethyl ether and toluene (in succession): after 4 hours at reflux, N-benzyl-1,1,3,3-tetramethylisoindoline is obtained (37% yield), which is then treated with hydrogen (4 atmospheres; room temperature) in glacial acetic acid and in the presence of palladium-based catalysts (5% on coal). After 3 hours of reaction, 1,1,3,3-tetramethylisoindoline is obtained (II, R═CH3) with a yield of 96% (P. G. Griffiths, G. Moad, E. Rizzardo, D. H. Solomon, “Australian Journal of Chemistry” 1983, 36, 397).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzyl-1,1,3,3-tetramethylisoindoline
Reactant of Route 2
2-Benzyl-1,1,3,3-tetramethylisoindoline
Reactant of Route 3
Reactant of Route 3
2-Benzyl-1,1,3,3-tetramethylisoindoline
Reactant of Route 4
2-Benzyl-1,1,3,3-tetramethylisoindoline
Reactant of Route 5
Reactant of Route 5
2-Benzyl-1,1,3,3-tetramethylisoindoline
Reactant of Route 6
2-Benzyl-1,1,3,3-tetramethylisoindoline

Q & A

Q1: What is the primary use of 2-Benzyl-1,1,3,3-tetramethylisoindoline in chemical synthesis?

A1: 2-Benzyl-1,1,3,3-tetramethylisoindoline serves as a versatile precursor for synthesizing functionalized tetraalkylisoindoline nitroxides (also known as aminoxyls) [, ]. These nitroxides are stable free radicals with applications in various fields, including materials science and chemical biology.

Q2: Can you describe a specific reaction pathway using 2-Benzyl-1,1,3,3-tetramethylisoindoline to obtain a functionalized nitroxide?

A2: One method involves treating 2-Benzyl-1,1,3,3-tetramethylisoindoline with bromine (Br2) in the presence of aluminum chloride (AlCl3) in carbon tetrachloride (CCl4) []. This reaction leads to the bromination of the isoindoline ring, producing compounds like 2,5-dibromo-1,1,3,3-tetramethylisoindoline and 2,5,6-tribromo-1,1,3,3-tetramethylisoindoline. Subsequent treatment with hydrogen peroxide (H2O2) and tungsten catalyst generates the corresponding brominated nitroxides, such as 5-bromo-1,1,3,3-tetramethylisoindolin-2-yloxyl and 5,6-dibromo-1,1,3,3-tetramethylisoindolin-2-yloxyl.

Q3: What interesting properties have been observed in the synthesized brominated nitroxides derived from 2-Benzyl-1,1,3,3-tetramethylisoindoline?

A3: Research has shown that the brominated nitroxides, specifically 5,6-dibromo-1,1,3,3-tetramethylisoindolin-2-yloxyl, exhibit strong antiferromagnetic interradical spin coupling as revealed by SQUID magnetic susceptibility measurements []. This property makes them interesting candidates for applications in molecular magnetism and materials science. Additionally, single-crystal X-ray studies have provided insights into their molecular packing arrangements, further aiding in understanding their structure-property relationships.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.